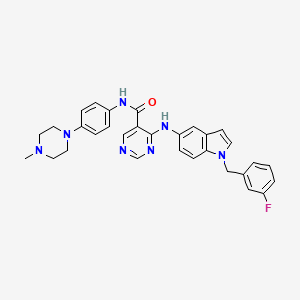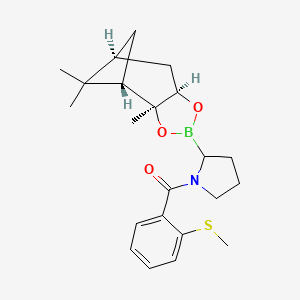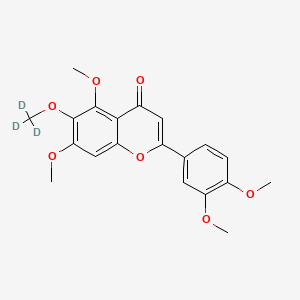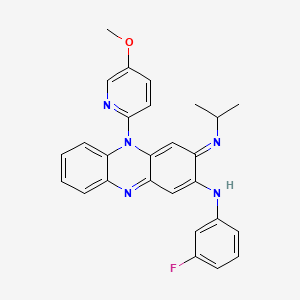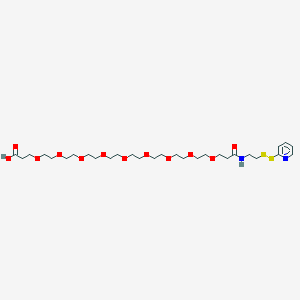
SPDP-PEG9-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPDP-PEG9-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₂₉H₅₀N₂O₁₂S₂, and it has a molecular weight of 682.84 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
SPDP-PEG9-acid is synthesized through a series of chemical reactions involving the attachment of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a carboxylic acid group.
- Coupling of the activated PEG chain with SPDP under mild reaction conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG9-acid undergoes various chemical reactions, including:
Substitution Reactions: The SPDP moiety can react with amine and thiol groups, forming stable linkages.
Cleavage Reactions: The disulfide bond in SPDP can be cleaved under reducing conditions, releasing the PEG chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Cleavage Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
Substitution Reactions: The major products are PEGylated proteins or peptides with enhanced stability and solubility.
Cleavage Reactions: The major products are the free PEG chain and the cleaved SPDP moiety.
Scientific Research Applications
SPDP-PEG9-acid has a wide range of applications in scientific research, including:
Mechanism of Action
SPDP-PEG9-acid exerts its effects by acting as a linker in PROTACs. The compound joins two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs facilitate the selective degradation of target proteins. This process involves the ubiquitination of the target protein, followed by its recognition and degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
SPDP-PEG8-acid: Similar to SPDP-PEG9-acid but with a shorter PEG chain.
SPDP-PEG12-acid: Similar to this compound but with a longer PEG chain.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTACs and other bioconjugation applications .
Properties
Molecular Formula |
C29H50N2O12S2 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C29H50N2O12S2/c32-27(30-7-26-44-45-28-3-1-2-6-31-28)4-8-35-10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-36-9-5-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34) |
InChI Key |
GOSHDTFRTRWDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

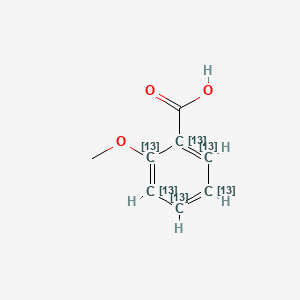

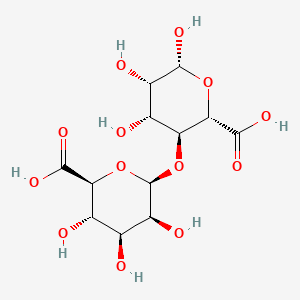
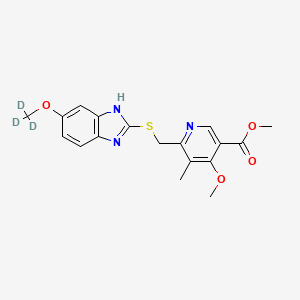

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
